molecular formula C4H5F5O B6331162 (R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether CAS No. 905577-41-5

(R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether

Cat. No. B6331162
CAS RN: 905577-41-5
M. Wt: 164.07 g/mol
InChI Key: BUGIAHXXBFVPGW-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether, is a chemical compound that has a wide range of applications in the scientific and industrial fields. It is a colorless liquid that is soluble in many organic solvents and has a low boiling point. This compound is mainly used as a reagent in organic synthesis, as a catalyst and as a solvent for a variety of applications. It has been studied extensively for its potential applications in the pharmaceutical, biochemistry, and chemical industries.

Scientific Research Applications

(R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether, is widely used in scientific research. It has been used as a reagent in organic synthesis, as a catalyst, and as a solvent for a variety of applications. It has been studied extensively for its potential applications in the pharmaceutical, biochemistry, and chemical industries. It has also been used as a solvent for the synthesis of peptides, peptide analogs, and other organic compounds. It has been used in the synthesis of a variety of pharmaceuticals, including antifungal agents, antiviral agents, and anticancer agents.

Mechanism of Action

(R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether, is a colorless liquid that is soluble in many organic solvents and has a low boiling point. The mechanism of action of (R)-3,3,4,4,4-Pentafluorobutanol is not fully understood, but it is believed to act as a catalyst in organic reactions. It has been shown to act as a proton donor in the presence of a suitable base, such as sodium hydroxide or potassium hydroxide, and to facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether, are not well understood. It is known that it acts as a proton donor in the presence of a suitable base and can facilitate the formation of new bonds between molecules. It has been shown to be non-toxic and non-irritating when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using (R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether, in laboratory experiments are that it is a colorless liquid that is soluble in many organic solvents and has a low boiling point. It is also non-toxic and non-irritating. The main limitation of this compound is that it is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

For the use of (R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether, include further exploration of its potential applications in the pharmaceutical, biochemistry, and chemical industries, as well as its use as a solvent for the synthesis of peptides, peptide analogs, and other organic compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound. Finally, further studies could be conducted to explore the potential of using this compound in other laboratory experiments, such as in the synthesis of novel compounds.

Synthesis Methods

The synthesis of (R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether, can be achieved in several ways. The most common method is the halogen exchange reaction of pentafluorobutanol with an alkyl halide in the presence of a suitable base, such as sodium hydroxide or potassium hydroxide. This reaction is usually carried out in an aqueous medium at temperatures of up to 100 degrees Celsius. The reaction is reversible and can be used to synthesize both the (R)- and (S)-enantiomers of (R)-3,3,4,4,4-Pentafluorobutanol.

properties

IUPAC Name

(2R)-3,3,4,4,4-pentafluorobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGIAHXXBFVPGW-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3,3,4,4,4-pentafluorobutan-2-ol

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